

"Zika virus-IN-3" discovery and synthesis

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Compound of Interest		
Compound Name:	Zika virus-IN-3	
Cat. No.:	B12410600	Get Quote

An in-depth analysis of the available scientific literature reveals that "**Zika virus-IN-3**," also referred to as "Compd 7," is a novel inhibitor of the Zika virus. This technical guide synthesizes the current understanding of this compound, focusing on its discovery, mechanism of action, and the experimental methodologies used in its characterization. The primary source for this information is the research article "Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one" published by Bin Xu and colleagues in Bioorganic Chemistry in 2020.

Discovery and Core Data

Zika virus-IN-3 (Compd 7) was identified as a potent inhibitor of Zika virus (ZIKV) infection. The key quantitative metric for its antiviral activity is its half-maximal effective concentration (EC50).

Table 1: Quantitative Data for **Zika virus-IN-3** (Compd 7)

Compound Name	Synonym	EC50
Zika virus-IN-3	Compd 7	3.4 µM[1][2][3]

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the research publication, this section outlines the general methodologies that would be employed in the synthesis and evaluation of a novel antiviral compound like **Zika virus-IN-3**.



Synthesis of Fused Tricyclic Derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one

The synthesis of the core scaffold of **Zika virus-IN-3** likely involves a multi-step reaction sequence. A plausible synthetic route, based on the chemical name, would start with the construction of the quinolinone core, followed by the annulation of the imidazole ring system.

A generalized synthetic scheme would likely include:

- Synthesis of a substituted quinolinone precursor: This could be achieved through established methods such as the Conrad-Limpach synthesis or a Friedländer annulation.
- Introduction of a functional group for imidazole ring formation: This would typically involve the chemical modification of the quinolinone intermediate to introduce reactive sites for the subsequent cyclization.
- Cyclization to form the fused imidazole ring: This step would form the tricyclic core of the final compound.
- Purification and characterization: The final product would be purified using techniques like column chromatography, and its structure confirmed by methods such as NMR spectroscopy and mass spectrometry.

Zika Virus Inhibition Assay (Plaque Reduction Assay)

The EC50 value of **Zika virus-IN-3** was likely determined using a plaque reduction assay, a standard method for quantifying the infectivity of a virus.

A typical protocol would involve:

- Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in well plates.
- Virus Infection: The cells are infected with a known amount of Zika virus.
- Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of **Zika virus-IN-3**. A control group with no compound is also included.



- Plaque Formation: The plates are incubated for several days to allow for viral replication and the formation of plaques (zones of cell death).
- Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the control wells.
- EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

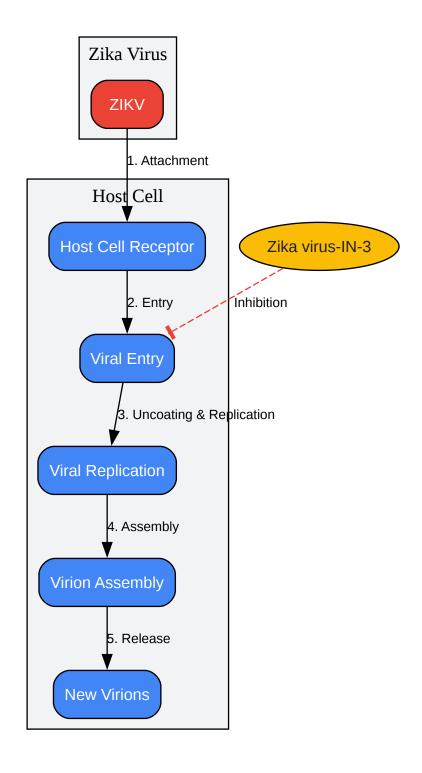
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and a potential mechanism of action.



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Caption: High-level workflow for the discovery and evaluation of **Zika virus-IN-3**.





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Caption: Postulated mechanism of action: Inhibition of Zika virus entry into the host cell.



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References

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